Structural Elucidation of cis-Tetradec-3-enoyl-CoA: A Technical Guide
Structural Elucidation of cis-Tetradec-3-enoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of cis-tetradec-3-enoyl-CoA, a key intermediate in the metabolism of unsaturated fatty acids. This document outlines the fundamental physicochemical properties, detailed experimental protocols for synthesis and analysis, and the metabolic context of this molecule. Spectroscopic data, based on established values for analogous compounds, are presented to facilitate its identification and characterization. This guide is intended to serve as a valuable resource for researchers in lipidomics, metabolic biochemistry, and drug development.
Introduction
cis-Tetradec-3-enoyl-CoA is a monounsaturated medium-chain acyl-coenzyme A that plays a crucial role as an intermediate in the β-oxidation of unsaturated fatty acids. The presence of a cis double bond at the C-3 position necessitates the action of specific enzymes for its complete catabolism, making it an important subject of study in metabolic pathways. Understanding its structure and properties is fundamental for investigating metabolic disorders and for the development of therapeutic agents targeting fatty acid metabolism.
Physicochemical Properties
The fundamental properties of cis-tetradec-3-enoyl-CoA are summarized in the table below. These values are computationally derived and provide a baseline for its characterization.
| Property | Value | Source |
| Molecular Formula | C35H60N7O17P3S | PubChem[1] |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetradec-3-enethioate | PubChem[1] |
| Molecular Weight | 975.9 g/mol | PubChem[1] |
| Monoisotopic Mass | 975.29792564 Da | PubChem[1] |
| ChEBI ID | CHEBI:62014 | ChEBI[2] |
Metabolic Significance: The β-Oxidation Pathway
cis-Tetradec-3-enoyl-CoA is an intermediate in the mitochondrial β-oxidation of unsaturated fatty acids.[3] Unlike saturated fatty acyl-CoAs, the cis double bond at an odd-numbered carbon position prevents direct hydration by enoyl-CoA hydratase. The metabolic pathway requires an auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase, to convert the cis-Δ³ double bond to a trans-Δ² double bond, which can then proceed through the standard β-oxidation spiral.[4]
Experimental Protocols
The following protocols are based on established methodologies for the synthesis and characterization of medium-chain acyl-CoAs and can be adapted for cis-tetradec-3-enoyl-CoA.[5]
Synthesis
The synthesis of cis-tetradec-3-enoyl-CoA can be achieved from its corresponding fatty acid, cis-tetradec-3-enoic acid, using a mixed anhydride method.
Protocol:
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Mixed Anhydride Formation: cis-Tetradec-3-enoic acid is dissolved in an appropriate organic solvent (e.g., tetrahydrofuran) and cooled. A base (e.g., triethylamine) is added, followed by the dropwise addition of an activating agent like ethyl chloroformate to form the mixed anhydride.
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Coupling with Coenzyme A: A solution of Coenzyme A trilithium salt in an aqueous buffer is prepared. The mixed anhydride solution is then slowly added to the Coenzyme A solution under vigorous stirring. The reaction progress is monitored by a suitable method, such as thin-layer chromatography.
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Purification: The crude product is first purified using solid-phase extraction with an ion-exchange resin to remove unreacted fatty acid and other non-polar impurities.[5] This is followed by semi-preparative reversed-phase high-performance liquid chromatography (HPLC) for final purification.[5]
High-Performance Liquid Chromatography (HPLC)
Analytical HPLC is used to assess the purity of the synthesized cis-tetradec-3-enoyl-CoA.
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of solvent A (e.g., 50 mM potassium phosphate buffer, pH 5.3) and solvent B (e.g., acetonitrile).
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Detection: UV detection at 260 nm (for the adenine moiety of CoA).
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Expected Retention Time: The retention time will be dependent on the specific gradient and column used but will be shorter than that of the corresponding saturated acyl-CoA due to the presence of the double bond.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and structure of the synthesized compound. Electrospray ionization (ESI) in positive ion mode is commonly used for acyl-CoAs.
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Instrumentation: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer.
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Expected [M+H]⁺: 976.30519 m/z.
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Tandem MS (MS/MS): Fragmentation of the precursor ion will yield characteristic product ions. A common fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the acyl chain, including the position and stereochemistry of the double bond.
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Solvent: D₂O or a mixture of D₂O and an organic solvent like acetonitrile-d₃.
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Reference: An internal standard such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate).
Spectroscopic Data (Illustrative)
Mass Spectrometry Data
| Ion | m/z (Expected) | Description |
| [M+H]⁺ | 976.3 | Protonated molecular ion |
| [M-507+H]⁺ | 469.3 | Fragment corresponding to the loss of 3'-phosphoadenosine diphosphate |
| [Adenine+H]⁺ | 136.1 | Fragment corresponding to the protonated adenine base |
¹H NMR Data (Illustrative)
The chemical shifts of the protons in the cis-tetradec-3-enoyl moiety are of particular interest.
| Proton | Chemical Shift (ppm, Expected Range) | Multiplicity |
| H-3, H-4 (olefinic) | 5.3 - 5.5 | Multiplet |
| H-2 (α to thioester) | ~2.5 | Triplet |
| H-5 (allylic) | ~2.0 | Multiplet |
| -CH₂- (chain) | 1.2 - 1.4 | Multiplet |
| -CH₃ (terminal) | ~0.9 | Triplet |
¹³C NMR Data (Illustrative)
The ¹³C NMR spectrum provides confirmation of the carbon skeleton.
| Carbon | Chemical Shift (ppm, Expected Range) |
| C-1 (thioester carbonyl) | 198 - 202 |
| C-3, C-4 (olefinic) | 125 - 135 |
| C-2 (α to thioester) | ~45 |
| C-5 (allylic) | ~27 |
| -CH₂- (chain) | 22 - 32 |
| -CH₃ (terminal) | ~14 |
Conclusion
The structural elucidation of cis-tetradec-3-enoyl-CoA is essential for a deeper understanding of fatty acid metabolism and its associated disorders. This guide provides a comprehensive framework for its synthesis, purification, and characterization, leveraging established protocols and predictive data. The information presented herein is intended to support researchers and professionals in their efforts to study this important metabolic intermediate and its role in health and disease.
